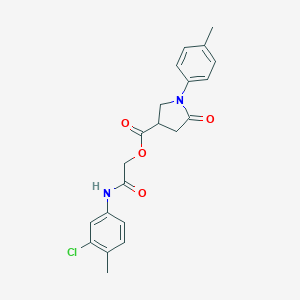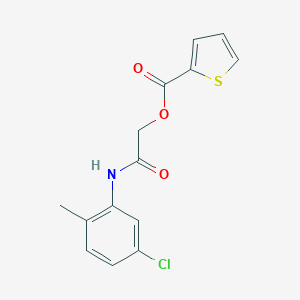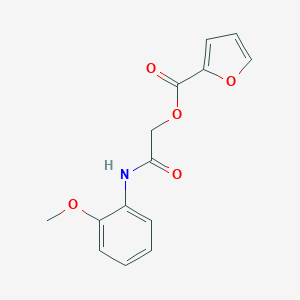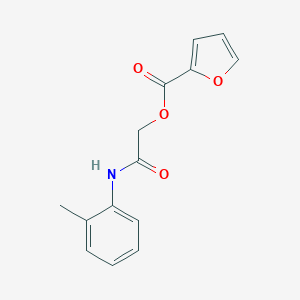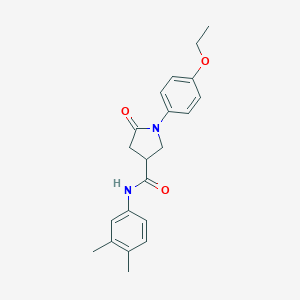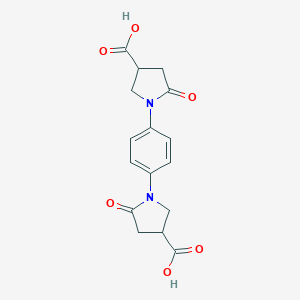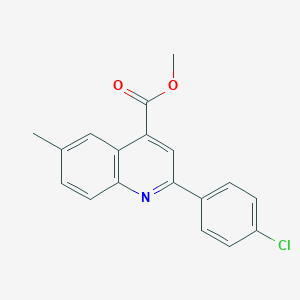![molecular formula C19H18N2O4S B271332 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is a heterocyclic compound that has been widely studied for its potential use in various scientific applications. The compound is known for its unique chemical structure, which makes it an attractive candidate for research in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole has been studied extensively for its potential use in various scientific applications. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis and metastasis in cancer cells. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole in lab experiments is its potent antitumor activity. The compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to exhibit fluorescence properties, making it a useful tool for imaging applications. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on autophagy. Another direction is to explore the compound's potential use in combination therapy with other anticancer agents. Additionally, further research is needed to optimize the compound's solubility and bioavailability. Finally, the compound's potential use in imaging applications should be further explored, particularly in the context of cancer diagnosis and treatment monitoring.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential use in various scientific applications. The compound's unique chemical structure and potent antitumor activity make it a promising candidate for cancer therapy. Additionally, the compound's fluorescence properties make it a useful tool for imaging applications. However, further research is needed to fully elucidate the compound's mechanism of action and optimize its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole involves the reaction of 4-(4-morpholinylsulfonyl)benzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The compound can be purified using various methods, including column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C19H18N2O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-morpholin-4-ylsulfonylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H18N2O4S/c22-26(23,21-11-13-24-14-12-21)16-8-5-15(6-9-16)7-10-19-20-17-3-1-2-4-18(17)25-19/h1-10H,11-14H2/b10-7+ |
Clave InChI |
PPBGQJIQHYZMIX-JXMROGBWSA-N |
SMILES isomérico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4O3 |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



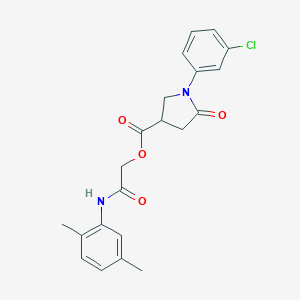
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

